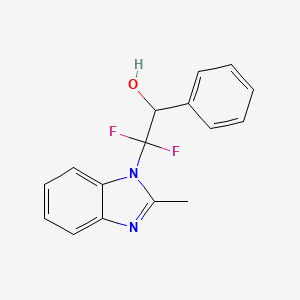

2-Methyl-benzimidazol-1-yl-2,2-difluoro-1-phenylethanole

Description

2-Methyl-benzimidazol-1-yl-2,2-difluoro-1-phenylethanole is a fluorinated benzimidazole derivative characterized by a benzimidazole core substituted with a methyl group at the 2-position and a difluoroethanol moiety attached to a phenyl ring. The compound’s difluoro group enhances electronegativity, while the benzimidazole ring contributes to aromatic stacking interactions .

Properties

Molecular Formula |

C16H14F2N2O |

|---|---|

Molecular Weight |

288.29 g/mol |

IUPAC Name |

2,2-difluoro-2-(2-methylbenzimidazol-1-yl)-1-phenylethanol |

InChI |

InChI=1S/C16H14F2N2O/c1-11-19-13-9-5-6-10-14(13)20(11)16(17,18)15(21)12-7-3-2-4-8-12/h2-10,15,21H,1H3 |

InChI Key |

BTNABSOTOMBNAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(C(C3=CC=CC=C3)O)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methyl-benzimidazol-1-yl-2,2-difluoro-1-phenylethanole typically involves the following steps:

Formation of the Benzimidazole Ring: The benzimidazole ring is constructed by condensing o-phenylenediamine with formic acid or its equivalent.

Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the benzimidazole ring through alkylation reactions.

Addition of the Difluoro Group: The difluoro group is introduced at the 2,2-position using fluorinating agents under controlled conditions.

Attachment of the Phenylethanol Moiety: The phenylethanol moiety is attached through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Methyl-benzimidazol-1-yl-2,2-difluoro-1-phenylethanole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-Methyl-benzimidazol-1-yl-2,2-difluoro-1-phenylethanole has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool for studying molecular mechanisms in biology.

Mechanism of Action

The mechanism of action of 2-Methyl-benzimidazol-1-yl-2,2-difluoro-1-phenylethanole involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity . The difluoro group enhances the compound’s binding affinity and stability, while the phenylethanol moiety contributes to its overall biological activity . These interactions result in various pharmacological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

2-Phenyl-imidazol-1-yl-2,2-difluoro-1-phenylethanole

- Structure : Replaces the methyl group on the benzimidazole with a phenyl ring.

- Impact : The phenyl substituent increases steric bulk and may reduce solubility compared to the methyl analog. The molecular weight (MW: ~296.39 g/mol) is higher due to the phenyl group .

- Synthesis: Similar fluorinated ethanol moieties are synthesized via nucleophilic substitution, but solubility challenges in deuterated chloroform (CDCl₃) necessitate DMSO-d6 for NMR analysis, as seen in related benzimidazoles .

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone

- Structure: Features a chloro substituent on the benzimidazole and a ketone group instead of difluoroethanol.

- The ketone group reduces hydrogen-bonding capacity compared to the ethanol moiety in the target compound .

2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one

- Structure : Replaces benzimidazole with benzothiazole, a sulfur-containing heterocycle.

- The ketone group further differentiates its reactivity from the fluorinated ethanol group .

2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone

- Structure: Introduces a sulfanyl (-S-) linker between benzimidazole and phenylethanone.

- Impact : The sulfanyl group improves solubility in polar solvents and may facilitate disulfide bond formation. Crystal packing studies reveal distinct intermolecular interactions compared to fluorinated analogs .

Physicochemical Properties

Biological Activity

2-Methyl-benzimidazol-1-yl-2,2-difluoro-1-phenylethanole (CAS No. 273405-47-3) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for 2-Methyl-benzimidazol-1-yl-2,2-difluoro-1-phenylethanole is C16H14F2N2O, with a molecular weight of 288.292 g/mol. The compound features a benzimidazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzimidazole, including 2-methyl-benzimidazole derivatives, showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the difluoro group enhances the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy.

Anticancer Activity

Several studies have explored the anticancer potential of benzimidazole derivatives. For instance, compounds similar to 2-Methyl-benzimidazol-1-yl-2,2-difluoro-1-phenylethanole have been shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance. For example, benzimidazole derivatives have been reported to inhibit tubulin polymerization, which is crucial in cancer cell division . This inhibition can lead to reduced tumor growth and metastasis.

Study 1: Antimicrobial Efficacy

A controlled study tested the antimicrobial activity of various benzimidazole derivatives against common pathogens. The results indicated that 2-Methyl-benzimidazol-1-yl-2,2-difluoro-1-phenylethanole exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 32 | E. coli |

| Test Compound | 32 | E. coli |

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of various benzimidazole derivatives on MCF-7 cells. The findings revealed that treatment with 10 µM concentrations resulted in a significant reduction in cell viability after 48 hours.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| Test Compound | 60 |

Q & A

Q. How do structural analogs inform the design of derivatives with enhanced activity?

- Methodological Answer :

- SAR Tables : Compare substituent effects (e.g., 2-methyl vs. 2-chloro analogs) on potency.

- Fragment-Based Design : Integrate bioactive motifs from related compounds (e.g., (2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol) to optimize target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.